4-(Difluoromethyl)benzene-1-carboximidamide
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Overview
Description
4-(Difluoromethyl)benzene-1-carboximidamide is a chemical compound with the molecular formula C8H8F2N2 It is known for its unique structure, which includes a difluoromethyl group attached to a benzene ring with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)benzonitrile with ammonia under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)benzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Difluoromethyl)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboximidamide group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzene-1-carboximidamide
- 4-(Trifluoromethyl)benzene-1-carboximidamide
- 4-(Chloromethyl)benzene-1-carboximidamide
Uniqueness
4-(Difluoromethyl)benzene-1-carboximidamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents, such as methylsulfonyl or trifluoromethyl groups.
Properties
Molecular Formula |
C8H8F2N2 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-(difluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H3,11,12) |
InChI Key |
MTZJNDUFULAOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=N)N |
Origin of Product |
United States |
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